molecular formula C22H22N2O5 B588035 rac 4-Hydroxymethyl Ambrisentan-d3 CAS No. 1287096-42-7

rac 4-Hydroxymethyl Ambrisentan-d3

Cat. No.: B588035
CAS No.: 1287096-42-7
M. Wt: 397.445
InChI Key: PDUAYPFMBRYSNN-FIBGUPNXSA-N
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Description

rac 4-Hydroxymethyl Ambrisentan-d3: is a labeled analogue of rac 4-Hydroxymethyl Ambrisentan, which is a metabolite of Ambrisentan. Ambrisentan is a drug indicated for use in the treatment of pulmonary hypertension. The compound has a molecular formula of C22H19D3N2O5 and a molecular weight of 397.44.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the structure of rac 4-Hydroxymethyl Ambrisentan. This is typically achieved through isotopic labeling techniques, where deuterium is introduced into specific positions of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques .

Chemical Reactions Analysis

Types of Reactions: rac 4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac 4-Hydroxymethyl Ambrisentan-d3 is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Ambrisentan and its metabolites.

    Biology: The compound is used in biological studies to investigate the metabolic pathways and biological effects of Ambrisentan.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ambrisentan in the body.

    Industry: The compound is used in the development and quality control of pharmaceutical formulations containing Ambrisentan.

Mechanism of Action

rac 4-Hydroxymethyl Ambrisentan-d3 exerts its effects by acting as an endothelin receptor antagonist. It blocks the endothelin receptor subtypes ETA and ETB on vascular endothelium and smooth muscle. This prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure .

Comparison with Similar Compounds

    Ambrisentan: The parent compound used in the treatment of pulmonary hypertension.

    Bosentan: Another endothelin receptor antagonist used for similar indications.

    Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.

Uniqueness: rac 4-Hydroxymethyl Ambrisentan-d3 is unique due to its isotopic labeling, which allows for detailed studies of the metabolic pathways and pharmacokinetics of Ambrisentan. This makes it a valuable tool in both research and industrial applications.

Properties

CAS No.

1287096-42-7

Molecular Formula

C22H22N2O5

Molecular Weight

397.445

IUPAC Name

2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3

InChI Key

PDUAYPFMBRYSNN-FIBGUPNXSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO

Synonyms

α-[[4-(Hydroxymethyl)-6-(methyl-d3)-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid; 

Origin of Product

United States

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